molecular formula C21H19BrClN5O2S2 B4109175 2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4109175
M. Wt: 552.9 g/mol
InChI Key: MCLDQCHQNMHUIK-UHFFFAOYSA-N
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Description

2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a bromobenzamide moiety, a chlorophenyl piperazine, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromobenzoyl chloride with 4-chloroaniline to form 2-bromo-N-(4-chlorophenyl)benzamide . This intermediate is then subjected to further reactions to introduce the piperazine and thiadiazole moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring and piperazine moiety can participate in redox reactions.

    Condensation Reactions: The amide and thiadiazole groups can form condensation products with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Its interactions with various receptors and enzymes can be studied to understand its potential therapeutic effects.

    Materials Science: Its unique structure can be exploited for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[5-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN5O2S2/c22-17-4-2-1-3-16(17)19(30)24-20-25-26-21(32-20)31-13-18(29)28-11-9-27(10-12-28)15-7-5-14(23)6-8-15/h1-8H,9-13H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLDQCHQNMHUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

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